3-Bromofuran

Catalog No.
S662896
CAS No.
22037-28-1
M.F
C4H3BrO
M. Wt
146.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromofuran

CAS Number

22037-28-1

Product Name

3-Bromofuran

IUPAC Name

3-bromofuran

Molecular Formula

C4H3BrO

Molecular Weight

146.97 g/mol

InChI

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H

InChI Key

LXWLEQZDXOQZGW-UHFFFAOYSA-N

SMILES

C1=COC=C1Br

Synonyms

3-Furyl bromide; β-Bromofuran;

Canonical SMILES

C1=COC=C1Br

Organic Synthesis

  • 3-Bromofuran has been used as a building block in the synthesis of other organic compounds, particularly furan derivatives. Furan is a five-membered aromatic ring containing an oxygen atom. These furan derivatives can have various applications in the field of organic chemistry Source: Fisher Scientific: . For instance, 3-bromofuran is a reagent used in the preparation of 2-substituted 3-furfurals Source: Fisher Scientific: . 2-substituted 3-furfurals are another class of furan derivatives that find use in organic synthesis .

Biomarker for Onion Diseases

  • Some research has explored the potential of 3-Bromofuran as a biomarker for certain diseases in onions. Biomarkers are substances whose presence or amount can be indicative of a particular biological state or condition [Source: National Cancer Institute (.gov) on Biomarkers]. Studies have identified 3-Bromofuran as one of the volatile metabolites produced by onions, and the levels of this compound may vary depending on the presence or absence of specific onion diseases [Source: ResearchGate on Onion Metabolites]. However, more research is needed to determine the effectiveness and feasibility of using 3-Bromofuran for diagnosing onion diseases.

Important Safety Note

  • It is important to remember that 3-Bromofuran is a flammable and irritating compound. Always handle it with proper safety precautions in a well-ventilated laboratory setting according to recommended protocols Source: Fisher Scientific: .

3-Bromofuran is a chemical compound with the molecular formula C₄H₃BrO. It is a furan derivative, characterized by the presence of a bromine atom at the 3-position of the furan ring. This compound is typically encountered as a colorless to pale yellow liquid with a distinctive odor. It is known for its reactivity due to the presence of both the bromine substituent and the furan moiety, which can participate in various

3-Bromofuran exhibits significant reactivity in various chemical transformations:

  • C–H Bond Arylation: In palladium-catalyzed reactions, 3-bromofuran can undergo C–H bond arylation, particularly at the C2 position, allowing for the synthesis of triarylated derivatives. This reaction utilizes aryl bromides as coupling partners and can yield complex structures with multiple aryl groups .
  • Diels-Alder Reactions: The compound can also participate in ionic Diels-Alder reactions, which are valuable for constructing cyclic structures. The mechanism of these reactions has been shown to support a two-stage process rather than a concerted mechanism .
  • Alkylation Reactions: 3-Bromofuran can react with alkyl halides in the presence of bases, leading to the formation of alkylated products. For instance, it has been reacted with 3,3-dimethylallyl bromide and lithium diisopropylamide .

Several methods have been developed for synthesizing 3-bromofuran:

  • Bromination of Furan: One common method involves the direct bromination of furan using bromine or N-bromosuccinimide under controlled conditions to yield 3-bromofuran selectively.
  • Reactions with Organometallics: Another approach includes reacting furan derivatives with organometallic reagents such as lithium diisopropylamide followed by treatment with brominating agents .
  • Palladium-Catalyzed Reactions: As mentioned earlier, palladium-catalyzed reactions provide a versatile pathway for modifying 3-bromofuran into more complex structures through C–H bond functionalization .

3-Bromofuran serves as an important intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals. Its derivatives are investigated for applications in:

  • Pharmaceutical Chemistry: Used as building blocks for synthesizing biologically active compounds.
  • Material Science: Potential applications in developing new materials due to its electronic properties.
  • Agricultural Chemicals: Exploration for use in agrochemicals owing to its reactive nature .

Studies on interaction mechanisms involving 3-bromofuran focus on its reactivity patterns and how it interacts with various reagents and catalysts. For example, its behavior in palladium-catalyzed reactions highlights its utility in forming carbon-carbon bonds effectively. Additionally, understanding its interactions can lead to insights into optimizing reaction conditions for synthesizing desired products .

Several compounds share structural similarities with 3-bromofuran. Here are some notable examples:

Compound NameStructureUnique Features
FuranC₄H₄OBasic structure without halogen
2-BromofuranC₄H₃BrOBromine at the 2-position
5-BromofuranC₄H₃BrOBromine at the 5-position
3-IodofuranC₄H₃IOIodine substitution instead of bromine
3-ChlorofuranC₄H₃ClOChlorine substitution

Uniqueness of 3-Bromofuran: The presence of bromine at the 3-position distinguishes it from other furan derivatives, influencing its reactivity and potential applications. Its ability to undergo selective arylation and participate in diverse chemical transformations makes it particularly valuable in synthetic organic chemistry .

XLogP3

2.2

Boiling Point

103.0 °C

LogP

2.18 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (12.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

22037-28-1

Wikipedia

3-Bromofuran

Dates

Modify: 2023-08-15

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